molecular formula C14H20N2O3S B5678909 2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-(2-thienylmethyl)acetamide

2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-(2-thienylmethyl)acetamide

Cat. No. B5678909
M. Wt: 296.39 g/mol
InChI Key: ZHOUGAGQTKDZEZ-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-(2-thienylmethyl)acetamide" often involves complex organic reactions that result in the formation of oxazolidinone derivatives. For instance, Yang Chao conducted a study that presented a method for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, highlighting the significance of cyclization and amination reactions in producing oxazolidinone structures (Yang Chao, 2008).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives, including our compound of interest, has been extensively studied. Research by Gianluigi Luppi et al. on the homo-oligomers of oxazolidin derivatives demonstrated the potential for these molecules to form regular helical structures in aqueous solutions, indicating their conformational flexibility and relevance to biological systems (Luppi et al., 2004).

properties

IUPAC Name

N-methyl-2-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(2)12-9-19-14(18)16(12)8-13(17)15(3)7-11-5-4-6-20-11/h4-6,10,12H,7-9H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOUGAGQTKDZEZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1CC(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1CC(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-(2-thienylmethyl)acetamide

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